tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl group, an acetyl group, and a dioxaborolane moiety attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction, where the indole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or acetyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The dioxaborolane moiety, in particular, plays a crucial role in these interactions by facilitating the formation of boron-containing complexes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
- tert-Butyl 4-acetyl-1H-indole-1-carboxylate
- 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is unique due to the presence of both the dioxaborolane and acetyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H28BNO5 |
---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |
InChI |
InChI=1S/C21H28BNO5/c1-13(24)14-10-9-11-16-17(14)15(12-23(16)18(25)26-19(2,3)4)22-27-20(5,6)21(7,8)28-22/h9-12H,1-8H3 |
InChI Key |
VBETXURZVGQYIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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